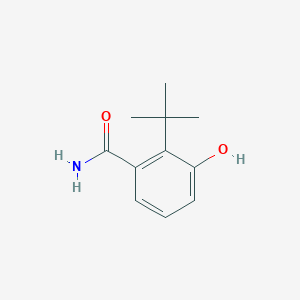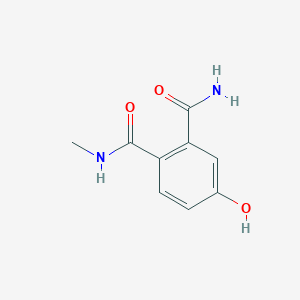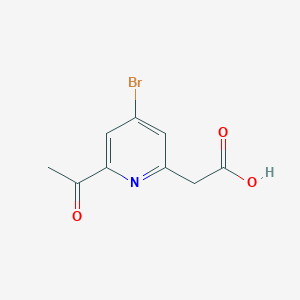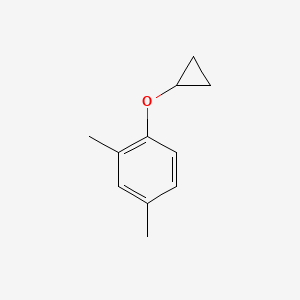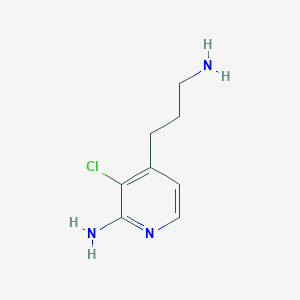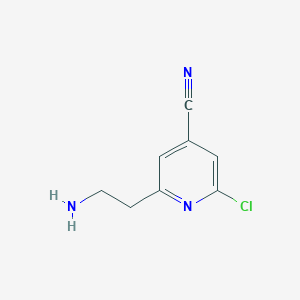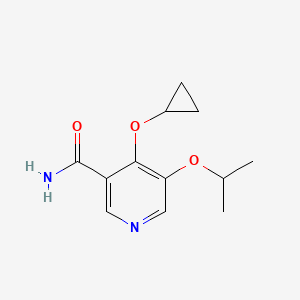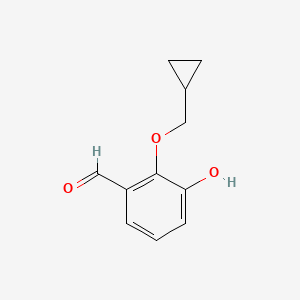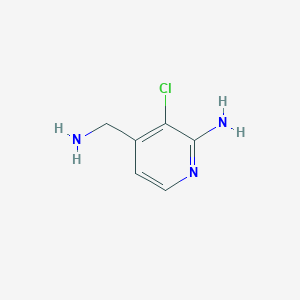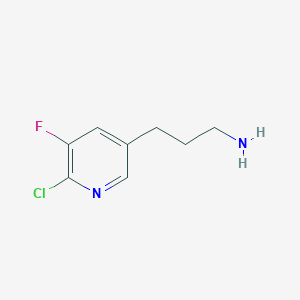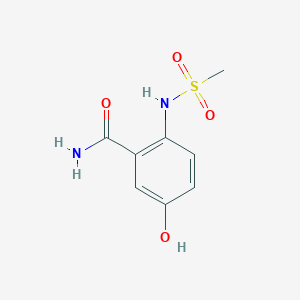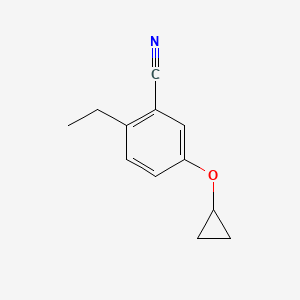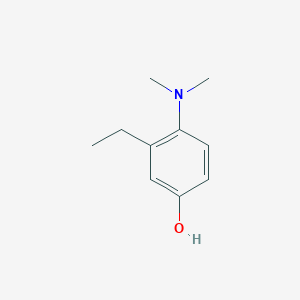
6-Cyano-4-iodopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the treatment of a suitable pyridine derivative with reagents that introduce these functional groups under controlled conditions .
Industrial Production Methods
Industrial production of 6-Cyano-4-iodopyridine-2-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .
Applications De Recherche Scientifique
6-Cyano-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Cyano-4-iodopyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and catalysts. The sulfonyl chloride group is highly reactive, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chloride: This compound has similar functional groups but differs in the substitution pattern on the pyridine ring.
6-Amino-2-fluoro-3-iodopyridine: Another pyridine derivative with different functional groups that offer unique reactivity.
Uniqueness
6-Cyano-4-iodopyridine-2-sulfonyl chloride is unique due to its combination of cyano, iodo, and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
1393550-37-2 |
|---|---|
Formule moléculaire |
C6H2ClIN2O2S |
Poids moléculaire |
328.52 g/mol |
Nom IUPAC |
6-cyano-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClIN2O2S/c7-13(11,12)6-2-4(8)1-5(3-9)10-6/h1-2H |
Clé InChI |
HISUSMKOLXTANK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



